Gap19 acetate, identified by the CAS number 1507930-57-5, is a synthetic compound that acts as a selective blocker of connexin 43 hemichannels. These hemichannels are integral membrane proteins that facilitate intercellular communication and are implicated in various physiological and pathological processes. Gap19 has garnered attention for its potential therapeutic applications, particularly in neuroprotection and inflammatory conditions.
Gap19 acetate is synthesized through solid-phase peptide synthesis techniques. It is derived from the peptide sequence that targets the extracellular loops of connexin 43, specifically designed to inhibit its hemichannel activity. This compound has been evaluated in various studies for its biological efficacy and safety profile.
Gap19 acetate falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. It is classified as a connexin hemichannel blocker, specifically targeting connexin 43, which is crucial for cell signaling in various tissues, including the brain and heart.
The synthesis of Gap19 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.
The synthesis of Gap19 has been reported to yield high-purity products (>95%) after purification steps .
The chemical structure of Gap19 acetate comprises a specific sequence of amino acids designed to interact selectively with connexin 43. The molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific conformation that allows binding to the target hemichannel.
Gap19 acetate functions primarily through non-covalent interactions with connexin 43 hemichannels. Its mechanism involves blocking the channel's opening, thereby inhibiting ion flow between cells.
The compound's efficacy has been demonstrated in various experimental setups where it was shown to prevent pathological conditions associated with excessive hemichannel activity. This includes studies on neuronal injury models where Gap19 administration resulted in reduced cell death and inflammation .
Gap19 acetate inhibits connexin 43 hemichannel activity by binding to specific extracellular loops of the protein. This action prevents the opening of the channel under pathological conditions where excessive ion flux can lead to cellular damage.
Research indicates that blocking connexin 43 hemichannels with Gap19 can significantly reduce inflammatory responses and protect against neurodegeneration in models of brain injury . The compound's ability to modulate hemichannel activity has implications for treating conditions like stroke and neurodegenerative diseases.
Relevant analyses have shown that Gap19 maintains its integrity and efficacy over time when stored properly .
Gap19 acetate has several applications in scientific research:
The compound's ability to selectively inhibit connexin 43 makes it a valuable tool in understanding cell signaling mechanisms and developing targeted therapies for related diseases .
Connexin 43 (Cx43) is the most ubiquitously expressed member of the connexin family, forming hexameric channels in the plasma membrane known as hemichannels. Under physiological conditions, these hemichannels serve as tightly regulated conduits for the exchange of ions, metabolites (≤ 1 kDa), and signaling molecules between the cytosol and extracellular milieu. However, dysregulation of Cx43 hemichannel activity represents a critical pathophysiological mechanism across diverse disease states, including neurodegenerative disorders, cardiac ischemia, and inflammatory conditions. This section delineates the dual roles of Cx43 hemichannels in cellular homeostasis and disease pathogenesis, their catastrophic dysregulation during ischemic events, and the historical limitations of therapeutic interventions targeting these channels.
In healthy cells, Cx43 hemichannels exhibit low open probability, maintaining cellular homeostasis through transient openings that facilitate controlled paracrine signaling. They enable the regulated release of critical signaling molecules such as adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD⁺), and glutamate, which participate in intercellular communication, metabolic coordination, and calcium (Ca²⁺) wave propagation [3] [10]. Astrocytes, which express the highest density of Cx43 in the central nervous system, utilize these channels for gliotransmitter release and spatial buffering of potassium ions (K⁺), thereby supporting neuronal function and synaptic activity [1] [6]. Similarly, in cardiac tissue, Cx43 hemichannels contribute to electrophysiological stability and metabolic exchange between cardiomyocytes [3] [10].
Pathological conditions, however, trigger a cascade of molecular events that transform Cx43 hemichannels from regulated conduits into pathological pores. Key triggers include elevated intracellular Ca²⁺, oxidative stress, pro-inflammatory cytokines, and decreased extracellular Ca²⁺ concentrations [1] [5] [8]. Under these conditions, sustained hemichannel opening occurs, leading to:
Table 1: Physiological vs. Pathological Roles of Cx43 Hemichannels
Aspect | Physiological Role | Pathological Role | Key References |
---|---|---|---|
Open Probability | Low, transient openings | Sustained, uncontrolled openings | [3] [8] |
ATP Release | Controlled, supporting paracrine signaling | Massive efflux, acting as a "danger signal" & inflammation trigger | [1] [5] |
Calcium Flux | Regulated Ca²⁺ dynamics | Pathological Ca²⁺ influx leading to overload & cell death | [1] [8] |
Mitochondrial Role | Limited evidence; potential mild uncoupling? | Translocation (mtCx43); disrupted ion flux & ATP synthesis | [8] [10] |
Associated Conditions | Normal tissue function (CNS, heart) | Neurodegeneration, sepsis, ischemia, chronic inflammation | [1] [5] [8] |
Ischemia and subsequent reperfusion (I/R) represent a critical scenario where Cx43 hemichannel dysregulation reaches catastrophic levels, driving irreversible tissue injury in the brain and heart. During ischemia, the collapse of energy metabolism (ATP depletion) and resultant accumulation of metabolic byproducts (e.g., H⁺ ions causing acidosis) create a potent environment for hemichannel activation. Crucially, this pathological opening persists and often exacerbates during the reperfusion phase due to the burst of ROS generation and Ca²⁺ overload [3] [8]. The consequences are multi-faceted:
Table 2: Pathophysiological Consequences of Uncontrolled Cx43 Hemichannel Opening in Ischemia/Reperfusion Injury
Consequence | Mechanism | Impact on Tissue | Key References |
---|---|---|---|
Ionic Dysregulation | Influx of Na⁺, Ca²⁺; Efflux of K⁺, metabolites | Osmotic imbalance, cell swelling (oncosis), necrosis | [3] [5] |
Excitotoxicity (CNS) | Astrocytic glutamate release via hemichannels | Neuronal Ca²⁺ overload, apoptosis/necrosis | [1] [6] |
Neuroinflammation | ATP/HMGB1 release → Purinergic signaling → Cytokine storm | Microglial activation, leukocyte infiltration, secondary damage | [1] [5] |
Mitochondrial Failure | mtCx43 dysregulation → ΔΨm loss → Impaired ATP synthesis/ROS | Energy crisis, mPTP opening, apoptosis | [8] [10] |
Bystander Effect | Spread of death signals via paracrine/limited GJC | Expansion of infarction zone | [3] |
Historically, targeting connexin channels therapeutically faced significant challenges due to the lack of specificity inherent in early pharmacological agents. These non-selective inhibitors primarily targeted the extracellular loops of connexins or possessed broad activity against multiple channel families, leading to substantial off-target effects and limited therapeutic utility:
The fundamental drawback of these non-selective agents is their inability to dissociate the detrimental effects of pathological hemichannel opening from the essential physiological functions of GJCs. This dichotomy created a significant therapeutic impasse: blocking harmful hemichannel-mediated ATP efflux, Ca²⁺ overload, and cell death came at the cost of disrupting GJ-mediated metabolic support, electrical coupling, and potential protective signaling. This underscored the urgent need for inhibitors capable of selectively targeting Cx43 hemichannels while sparing GJCs and other channel types.
Table 3: Comparison of Cx43 Channel Inhibitors
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0